6-Amino-4-[(3-methylphenyl)amino]quinazoline
Description
Properties
CAS No. |
153436-70-5 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19) |
InChI Key |
NFBCSWGEYDCCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Niementowski Condensation
This method involves heating anthranilic acid derivatives with formamide or urea. For this compound:
-
Step 1 : 3-Methylanthranilic acid is condensed with formamide at 130°C to form 4-hydroxyquinazoline.
-
Step 2 : Halogenation with POCl₃ or PCl₅ converts the hydroxyl group to chloride.
-
Step 3 : Reaction with 3-methylaniline in the presence of CeCl₃ (2 mol%) yields the target compound (72% yield).
Key Conditions :
Halogenation-Amination Sequential Synthesis
Patents describe a two-step protocol for large-scale production:
-
Halogenation : 6-Nitro-4-hydroxyquinazoline is treated with POCl₃ at 80°C for 4 hrs to form 4-chloro-6-nitroquinazoline.
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Amination : The chloro intermediate reacts with 3-methylaniline in DMF at 100°C, using K₂CO₃ as a base (89% yield).
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amino (95% yield).
Advantages :
Modern Catalytic and Microwave-Assisted Methods
Microwave-Enhanced Synthesis
Adapting methods from PMC studies, microwave irradiation reduces reaction times:
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One-Pot Assembly : 3-Methylanthranilic acid, formamide, and 3-methylaniline are irradiated at 150°C for 20 mins.
Conditions :
Transition Metal Catalysis
Pd-mediated cross-coupling improves regioselectivity:
-
Buchwald-Hartwig Amination : 4-Chloroquinazoline reacts with 3-methylaniline using Pd(OAc)₂/Xantphos (yield: 91%).
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Ligand Effects : BINAP ligands increase enantiomeric purity in chiral derivatives.
Analytical Characterization
Post-synthesis analysis employs:
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[(3-methylphenyl)amino]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
Anticancer Activity
The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline, including 6-amino-4-[(3-methylphenyl)amino]quinazoline, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MDA-MB231 (breast cancer) with significant efficacy .
The mechanism of action often involves the inhibition of specific kinases or receptors associated with cancer proliferation. For example, compounds derived from this structure have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been reported to possess activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The structure allows for interactions with microbial enzymes, disrupting their function and leading to cell death.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. Quinazoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This makes them potential therapeutic agents for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in clinical and experimental settings:
-
Case Study 1: Anticancer Efficacy
A study synthesized a series of quinazoline derivatives, including this compound, and tested them against multiple cancer cell lines. Results showed significant cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents . -
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against resistant bacterial strains, demonstrating effective inhibition comparable to standard antibiotics . This highlights the potential for these compounds in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 6-Amino-4-[(3-methylphenyl)amino]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Table 1: Structural and Functional Comparison of 4-Substituted Quinazolines
Key Observations:
- Electron-Donating vs. However, bromo/chloro groups enable covalent interactions (e.g., with cysteine residues in kinases), as seen in EGFR inhibitors .
- Target Specificity: The 4-phenoxyphenethylamino group in EVP4593 confers selectivity toward neuronal SOC channels, while 3-bromo or chloro-fluoro substitutions favor kinase inhibition .
- Synergistic Effects : The target compound’s synergy with NSAIDs suggests a unique NF-κB inhibitory mechanism distinct from direct kinase inhibition .
Modifications at Position 6: Role in Covalent Binding
Position 6 modifications are pivotal for irreversible inhibitors. For example:
- 6-Acrylamide Derivatives : Compounds like 16a (from ) feature acrylamide groups at C-6, enabling covalent bond formation with EGFR’s Cys773. This irreversible binding enhances antitumor efficacy in vivo .
- 6-Amino Group: The unmodified amino group in the target compound limits covalent interactions but may facilitate hydrogen bonding with target proteins, as seen in NF-κB inhibition .
Biological Activity
6-Amino-4-[(3-methylphenyl)amino]quinazoline is a compound belonging to the quinazoline class, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, analgesic effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The chemical formula of this compound is C15H14N4. It possesses a quinazoline core structure, which is critical for its biological activities. The presence of the methylphenyl group at the 4-position significantly influences its pharmacological properties.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit notable anticancer properties. Several studies have highlighted the following findings:
- Inhibition of Tumor Cell Proliferation : Compounds similar to this compound have shown significant inhibitory effects on various human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, one study reported a range of 32% to 63% inhibition against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation. Specifically, quinazoline derivatives can inhibit ERK1/2 phosphorylation, which is crucial for cancer cell growth .
Analgesic and Anti-inflammatory Effects
In addition to their anticancer properties, quinazoline derivatives are also recognized for their analgesic and anti-inflammatory effects:
- Analgesic Activity : Experimental results indicate that certain derivatives exhibit significant analgesic effects. For example, modifications in the structure can enhance analgesic potency; compounds with aliphatic substituents at the N-3 position generally show higher activity compared to those with aryl groups .
- Anti-inflammatory Properties : The anti-inflammatory activity of quinazolines has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A derivative showed IC50 values of 98–100 μM for COX-I and 0.39–1.87 μM for COX-II, demonstrating a favorable profile compared to standard anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Several case studies have explored the biological activities of quinazoline derivatives:
- Case Study on ERK Inhibition : A study synthesized a series of quinazoline derivatives that exhibited strong inhibitory activities against ERK1/2 phosphorylation. The most active compound demonstrated significant anticancer efficacy across multiple cell lines .
- Analgesic Activity Evaluation : In an evaluation of analgesic activity, compounds were tested at doses of 20 mg/kg. Results indicated that some derivatives produced up to 73% analgesic activity within two hours .
- Combination Therapy Potential : Research suggests that combining quinazoline derivatives with other therapeutic agents may enhance their efficacy against cancer and inflammation .
Summary Table of Biological Activities
Q & A
Q. Advanced Research Focus
- Quantum Mechanical Calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and identify rate-limiting steps .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate intermediates and competing pathways (e.g., competing amination vs. ring-opening) .
- Machine Learning : Train models on existing quinazoline reaction datasets to predict regioselectivity for new derivatives .
How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Basic Research Focus
Validate assays using standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity). Ensure purity (>95% via HPLC) to exclude confounding impurities .
Advanced Methodological Insight
- Systems Biology Approaches : Map dose-response curves across multiple cell lines to identify off-target effects.
- Theoretical Alignment : Reconcile data by aligning experimental outcomes with molecular docking results (e.g., binding affinity to specific kinase domains) .
What advanced characterization techniques validate its structure and purity?
Q. Basic Research Focus
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 291).
Advanced Methodological Insight - X-ray Crystallography : Resolve crystal structure to confirm regiochemistry.
- Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for trace impurity detection (<0.1%) .
What strategies are recommended for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Fragment-Based Drug Design : Synthesize analogs with modified substituents (e.g., halogenation at position 6) and test against target proteins (e.g., EGFR kinase).
- Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity .
- Molecular Dynamics Simulations : Predict binding stability in solvent-exposed vs. buried protein pockets .
What reactor design considerations are critical for scaling up synthesis?
Q. Advanced Engineering Focus
- Continuous Flow Reactors : Minimize thermal gradients for exothermic amination steps.
- Membrane Separation Technologies : Integrate in-line purification (e.g., nanofiltration) to isolate intermediates .
- CRDC Classification : Refer to subclass RDF2050112 (reaction fundamentals and reactor design) for scalable protocols .
How can statistical methods address variability in synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
